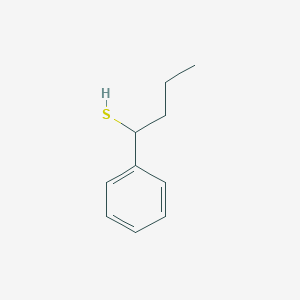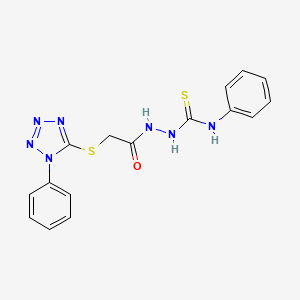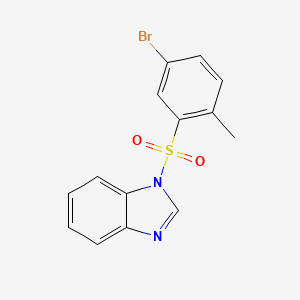
2-(Benzimidazolylsulfonyl)-4-bromo-1-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzimidazolylsulfonyl)-4-bromo-1-methylbenzene is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their wide range of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties . The unique structure of this compound makes it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzimidazolylsulfonyl)-4-bromo-1-methylbenzene typically involves the condensation of ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent . The reaction is carried out under mild conditions in a mixture of solvents, resulting in high yields and efficiency. The structure of the obtained compound is confirmed using techniques such as FTIR, NMR, and HRMS .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve large-scale condensation reactions using automated reactors. The use of environmentally friendly solvents and catalysts is emphasized to minimize waste and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzimidazolylsulfonyl)-4-bromo-1-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of iodinated or fluorinated derivatives.
Aplicaciones Científicas De Investigación
2-(Benzimidazolylsulfonyl)-4-bromo-1-methylbenzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts
Mecanismo De Acción
The mechanism of action of 2-(Benzimidazolylsulfonyl)-4-bromo-1-methylbenzene involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its pharmacological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylbenzimidazole: Known for its anticancer properties.
5,6-Dimethylbenzimidazole: A degradation product of vitamin B12 with biological activity.
2-(Substituted-phenyl)benzimidazoles: Studied for their bioactivity against cancer cell lines.
Uniqueness
2-(Benzimidazolylsulfonyl)-4-bromo-1-methylbenzene stands out due to its unique combination of a benzimidazole core with a sulfonyl and bromine substituent. This unique structure contributes to its diverse pharmacological activities and makes it a valuable compound for scientific research .
Propiedades
Número CAS |
5857-75-0 |
|---|---|
Fórmula molecular |
C14H11BrN2O2S |
Peso molecular |
351.22 g/mol |
Nombre IUPAC |
1-(5-bromo-2-methylphenyl)sulfonylbenzimidazole |
InChI |
InChI=1S/C14H11BrN2O2S/c1-10-6-7-11(15)8-14(10)20(18,19)17-9-16-12-4-2-3-5-13(12)17/h2-9H,1H3 |
Clave InChI |
QNIYLXXFGHAEFO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)Br)S(=O)(=O)N2C=NC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


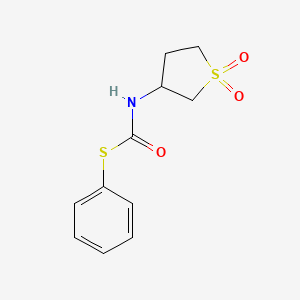

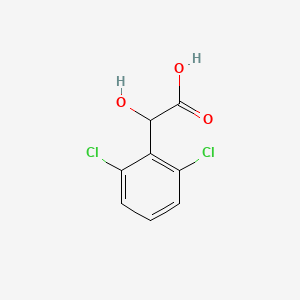

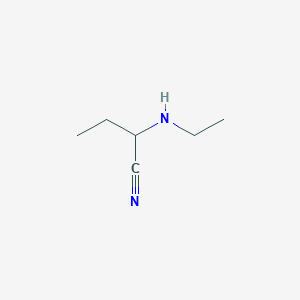
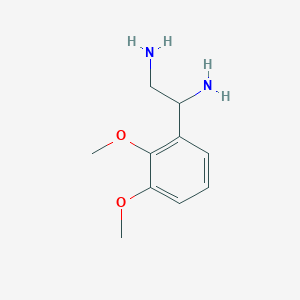

![2-amino-N-hexyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12120392.png)
